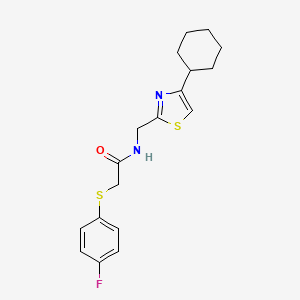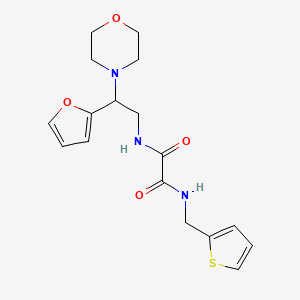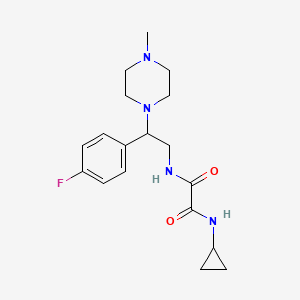
N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)” is an organic chemical compound . It has a molecular weight of 366.5 . The IUPAC name for this compound is N-{2,2-dimethyl-3-[(3-phenylpropanoyl)amino]propyl}-3-phenylpropanamide .
Synthesis Analysis
The synthesis of the complex C21H24N2O4Pd was as follows: 1 mmol of 2,2′-(((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis- (methanylylidene))bis(4-methoxyphenol) was dissolved in 10 mL of acetonitrile, added to a stirred solution of 1 mmol of palladium(II) acetate in 10 mL acetonitrile .Molecular Structure Analysis
The InChI code for this compound is 1S/C23H30N2O2/c1-23(2,17-24-21(26)15-13-19-9-5-3-6-10-19)18-25-22(27)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,24,26)(H,25,27) . The InChI Key is GGSMVWUEZPIRJH-UHFFFAOYSA-N .Chemical Reactions Analysis
The inhibitory role of the Schiff base ligand lowered the exchange rate of anodic and cathodic processes, with a higher influence on the cathode branch .Physical And Chemical Properties Analysis
This compound is in the form of oil .Mecanismo De Acción
The mechanism of action of DMPA is not fully understood, but it has been hypothesized that it may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components. DMPA has also been shown to interact with cell membranes, altering their structure and function. Further research is needed to fully elucidate the mechanism of action of DMPA.
Biochemical and Physiological Effects:
DMPA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been shown to inhibit the growth of cancer cells in vitro. DMPA has been tested against a range of bacterial strains and has been found to be effective against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMPA is that it is a synthetic compound that can be easily synthesized with a high degree of purity. This makes it a viable candidate for further research in the field of medicinal chemistry. However, one of the limitations of DMPA is that its mechanism of action is not fully understood, making it difficult to predict its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on DMPA. One potential avenue of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs with fewer side effects. Another area of research is to investigate the potential applications of DMPA in the field of oncology, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research could be conducted to investigate the potential applications of DMPA in the field of anti-bacterial agents, as it has been found to be effective against a range of bacterial strains.
Métodos De Síntesis
The synthesis of DMPA involves the reaction of 3-phenylpropanoic acid with 2,2-dimethylpropane-1,3-diamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields DMPA as a white crystalline solid with a high degree of purity. The synthesis of DMPA has been optimized to improve its yield and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
DMPA has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities. DMPA has been tested against a range of bacterial strains and has been found to be effective against both Gram-positive and Gram-negative bacteria. DMPA has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research in the field of oncology.
Propiedades
IUPAC Name |
N-[2,2-dimethyl-3-(3-phenylpropanoylamino)propyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,17-24-21(26)15-13-19-9-5-3-6-10-19)18-25-22(27)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSMVWUEZPIRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=CC=CC=C1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2786203.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2786206.png)






![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)